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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B195665 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-
Chlorophenyl)-2-pyrrolidinone, a notable impurity of the muscle relaxant Baclofen. The

following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and

infrared (IR) spectroscopic data, along with the methodologies employed for their acquisition.

This document is intended to serve as a critical reference for researchers involved in the quality

control, synthesis, and analysis of Baclofen and its related compounds.

Spectroscopic Data
The spectroscopic data for 4-(4-Chlorophenyl)-2-pyrrolidinone, also known as Baclofen

Impurity-A, has been compiled and organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information about the molecule. The

chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

7.72 Singlet 1H Pyrrolidinone NH

7.38-7.32 Multiplet 4H Benzene ring

3.62-3.59 Multiplet 2H Pyrrolidinone ring

3.19-3.15 Pentate 1H Pyrrolidinone ring CH

2.30-2.25 Multiplet 2H Pyrrolidinone ring

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

175.80 C=O (Carbonyl)

141.80 Aromatic C

131.16 Aromatic C

128.89 Aromatic C

48.45 Pyrrolidinone C

40.02 Pyrrolidinone C

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data[1]
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m/z Ion

196.05200 [M+H]⁺

195.05 [M]⁺

140 Fragment

138 Fragment

Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

3435 N-H Stretching

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded to elucidate the structure of the synthesized

compound.

Instrumentation: Not explicitly specified in the source. A standard high-resolution NMR

spectrometer would be used.

Sample Preparation: The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Data Acquisition:
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¹H NMR: The spectrum was acquired with respect to a standard internal reference (e.g.,

TMS). Data was collected, and chemical shifts were reported in ppm.

¹³C NMR: The spectrum was acquired, and chemical shifts were reported in ppm relative

to a standard internal reference.

LC-MS Analysis
Liquid chromatography-mass spectrometry was performed to confirm the molecular mass of

the compound.

Instrumentation: Agilent Technologies 1200 Infinity Series LC coupled with a 6520 Accurate

Mass Q-TOF mass spectrometer.

Sample Preparation: 2-3 mg of the sample was dissolved and diluted with a suitable quantity

of the mobile phase.

Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) was used in an isocratic

mode.

Flow Rate: 0.3 mL/min.

Injection Volume: 0.1 µL.

Mass Spectrometric Conditions:

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Capillary Voltage: 3500 V.

Gas Temperature: 300°C.

Drying Gas Flow: 10 L/min.

Nebulizer Pressure: 40 psig.

Fragmentor Voltage: 70 V.
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Mass Range: m/z 50-1000.

Data Analysis: The instrument was controlled and data integration was performed with Mass

Hunter software.

FT-IR Spectroscopy
Fourier-Transform Infrared Spectroscopy was used to identify the functional groups present in

the molecule.

Instrumentation: Not explicitly specified in the source. A standard FT-IR spectrometer would

be used.

Sample Preparation: The sample was prepared using the KBr (potassium bromide) pellet

technique.

Data Acquisition: The spectrum was recorded over a standard wavenumber range (e.g.,

4000-400 cm⁻¹).

Experimental Workflow Visualization
The analytical workflow for the characterization of 4-(4-Chlorophenyl)-2-pyrrolidinone is a

linear process involving synthesis followed by spectroscopic analysis. As there are no complex

signaling pathways or branching logical relationships described in the provided context, a

workflow diagram illustrates the sequence of analytical techniques employed.
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Caption: Analytical workflow for 4-(4-Chlorophenyl)-2-pyrrolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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